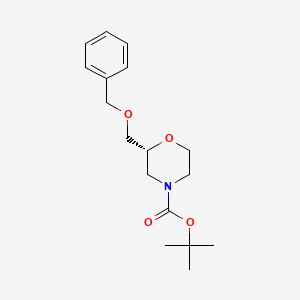
Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with various functional groups including a bromo group, a fluoro group, two ethoxy groups, and a carboxylate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of electronegative atoms like fluorine and oxygen could result in the compound having polar characteristics .Applications De Recherche Scientifique
Efficient Synthesis and Receptor Antagonist Development
The efficient synthesis of related compounds demonstrates the utility of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate in developing receptor antagonists. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights its role in pharmaceutical research. The described method emphasizes regioselectivity and yield optimization, crucial for producing potent antagonists for therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Synthesis of HIV-1 Integrase Inhibitors
Another significant application is in the scalable synthesis of intermediates for HIV-1 integrase inhibitors. Starting from related compounds, key steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation were used to produce crucial intermediates. This process underscores the compound's role in developing antiviral drugs, offering a pathway to creating more effective treatments for HIV (Boros et al., 2007).
Ligand Synthesis for Lanthanide(III) Cation Complexation
The compound also finds applications in ligand synthesis for metal ion complexation. The synthesis of mono-, bis-, and tris-tridentate ligands from a similar compound demonstrates its versatility in creating complex structures for binding lanthanide(III) cations. Such ligands are essential in materials science and catalysis, illustrating the compound's broader implications beyond pharmaceuticals (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation with CO2
In green chemistry, the electrocatalytic carboxylation of related bromopyridines with CO2 in ionic liquids presents a novel method of incorporating CO2 into organic molecules. This process, yielding aminonicotinic acid, showcases the potential for sustainable chemistry applications, turning greenhouse gases into valuable chemical products (Feng, Huang, Liu, & Wang, 2010).
Development of Antitumor and Antimicrobial Agents
Finally, the synthesis of polyfunctionalized piperidone oxime ethers from related compounds and their evaluation for antitumor and antimicrobial activities highlight the compound's relevance in developing new cancer therapies and antibiotics. The ability to generate compounds with varied biological activities underscores the importance of this compound and its derivatives in medicinal chemistry and drug development (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO4/c1-4-17-9-6(12)10(18-5-2)14-8(7(9)13)11(15)16-3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZRCVJMLXFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=C1Br)OCC)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)





![4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2706616.png)



![2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2706623.png)

![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)
